molecular formula C13H9Cl2N3O B11705712 N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11705712
M. Wt: 294.13 g/mol
InChI Key: HBHUJNNOUCWBOY-CAOOACKPSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyridine ring and a dichlorophenyl group, making it a subject of interest in both organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent with a few drops of acetic acid to catalyze the process. The mixture is heated under reflux conditions for several hours until the reaction is complete. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide is unique due to its dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in forming stable complexes with transition metals and in exhibiting specific biological activities.

Properties

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H9Cl2N3O/c14-11-4-3-9(12(15)6-11)8-17-18-13(19)10-2-1-5-16-7-10/h1-8H,(H,18,19)/b17-8+

InChI Key

HBHUJNNOUCWBOY-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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